molecular formula C12H13N3OS B5759362 N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B5759362
M. Wt: 247.32 g/mol
InChI Key: UAAJNBUPQKMFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide, commonly known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTP is a member of the thiadiazole family, which is known for its diverse biological activities. The unique chemical structure of BPTP makes it an attractive molecule for researchers to study its synthesis, mechanism of action, and potential applications.

Mechanism of Action

The mechanism of action of BPTP is not fully understood. However, studies have shown that BPTP may exert its biological activities by interacting with various molecular targets, including ion channels, enzymes, and receptors. BPTP has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. BPTP has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit various biochemical and physiological effects. In animal studies, BPTP has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. BPTP has also been shown to exhibit plant growth-promoting activity, making it a potential candidate for use as a biofertilizer. BPTP has also been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

BPTP has several advantages for use in lab experiments. BPTP is relatively easy to synthesize, and its chemical structure can be easily modified to generate new compounds with desired properties. BPTP is also stable under a wide range of conditions, making it suitable for use in various experimental settings.
However, there are also limitations associated with the use of BPTP in lab experiments. BPTP is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Further studies are needed to fully elucidate the potential applications of BPTP in various fields.

Future Directions

There are several future directions for the study of BPTP. One potential direction is the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. BPTP has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for use in cancer therapy.
Another potential direction is the development of new materials, including polymers and nanomaterials, using BPTP as a building block. BPTP has been shown to exhibit unique properties that make it suitable for use in the development of new materials.
Conclusion:
In conclusion, BPTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTP has been extensively studied for its potential applications in medicinal chemistry, agriculture, and material science. BPTP exhibits various biological activities, including anticonvulsant, anti-inflammatory, and analgesic activities. BPTP has several advantages for use in lab experiments, including its ease of synthesis and stability under a wide range of conditions. However, further studies are needed to fully elucidate the potential applications of BPTP in various fields.

Synthesis Methods

BPTP can be synthesized using various methods, including the reaction of benzylamine with thiosemicarbazide, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with propionyl chloride in the presence of triethylamine. The synthesis of BPTP requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

BPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, BPTP has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. BPTP has also been studied for its potential use as a scaffold for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease.
In agriculture, BPTP has been shown to exhibit plant growth-promoting activity, making it a potential candidate for use as a biofertilizer. BPTP has also been studied for its potential use in the development of new materials, including polymers and nanomaterials.

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-2-10(16)13-12-15-14-11(17-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAJNBUPQKMFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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